1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C20H20FN3O4 and its molecular weight is 385.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial properties. This article reviews its synthesis, biological activity, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of the compound typically involves several steps, including the formation of the benzo[d][1,3]dioxole moiety and subsequent modifications to introduce the oxopyrrolidinyl group. For example, one method involves reacting 2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl 4-methylbenzenesulfonate with 1-(3-chlorophenyl)piperazine in acetonitrile under reflux conditions to yield the desired product .
Anticancer Activity
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit notable anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In a study assessing a series of benzodioxole derivatives, the IC50 values for certain compounds were found to be considerably lower than those of standard chemotherapeutic agents like doxorubicin . The mechanisms underlying these effects include:
- Inhibition of EGFR : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancer cells.
- Induction of Apoptosis : Studies using annexin V-FITC assays have shown increased apoptosis in treated cells, indicating that these compounds can promote programmed cell death .
Antimicrobial Activity
In addition to anticancer effects, derivatives of the compound have been evaluated for antimicrobial activity. A related study demonstrated that benzodioxole derivatives exhibited effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely linked to its structural features. The presence of the benzo[d][1,3]dioxole moiety is crucial for its anticancer and antimicrobial activities. Modifications to the side chains can significantly influence potency and selectivity. For instance, variations in substituents on the pyrrolidine ring can enhance or diminish biological effects .
Case Studies
Several case studies highlight the efficacy of this compound:
- Anticancer Efficacy : In one study, compounds similar to this compound were tested against HepG2 liver cancer cells. The results showed an IC50 value significantly lower than that of doxorubicin, suggesting a promising alternative for liver cancer treatment .
- Antimicrobial Testing : Another study evaluated a series of benzodioxole derivatives against common pathogens. The results indicated strong activity against both Staphylococcus aureus and Pseudomonas aeruginosa with MIC values ranging from 125 to 500 µg/mL .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c21-15-3-1-13(2-4-15)10-24-11-14(7-19(24)25)9-22-20(26)23-16-5-6-17-18(8-16)28-12-27-17/h1-6,8,14H,7,9-12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRFIPYPXSYVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。